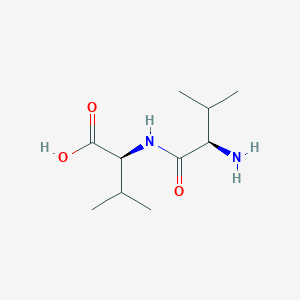

L-Valine, N-D-valyl-

Description

Structure

3D Structure

Properties

CAS No. |

54622-07-0 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |

InChI Key |

KRNYOVHEKOBTEF-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for N D Valyl L Valine and Analogues

Chemical Synthesis Approaches

The chemical synthesis of peptides containing D-amino acids, such as N-D-valyl-L-valine, can be accomplished through established techniques like solid-phase and solution-phase synthesis. These methods rely on precise control of reaction conditions and the strategic use of protecting groups to ensure the desired stereochemistry and prevent unwanted side reactions.

Solid-Phase Peptide Synthesis Strategies for D-Valine Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids onto an insoluble resin support. asm.org The incorporation of D-valine into a peptide sequence like N-D-valyl-L-valine is readily achievable using this method. The general process begins at the C-terminus of the peptide, where the first amino acid (L-valine) is attached to the resin. asm.org Subsequent amino acids, including the crucial D-valine, are added in cycles. Each cycle involves the deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. asm.orgwikipedia.org

For the specific incorporation of D-valine, a commercially available derivative such as Fluorenylmethyloxycarbonyl-D-valine (Fmoc-D-Val-OH) is commonly used. chemimpex.com This reagent serves as a key building block, with the Fmoc group protecting the alpha-amino group during the coupling reaction. chemimpex.com The stability and efficient coupling of Fmoc-D-valine make it a vital component for producing high-purity peptides containing D-amino acids. chemimpex.com After the full peptide chain is assembled, it is cleaved from the resin support, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). asm.org

Solution-Phase Synthetic Routes and Stereochemical Control

While SPPS is dominant in research settings, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale industrial production. wikipedia.org In this approach, the peptide is synthesized while dissolved in an organic solvent. The synthesis involves coupling protected amino acid derivatives in a stepwise manner, starting from either the C- or N-terminus. researchgate.net

A key challenge in solution-phase synthesis is maintaining stereochemical integrity and preventing racemization, especially during the activation of the carboxylic acid group for peptide bond formation. The choice of coupling reagents and reaction conditions is critical. For instance, the use of urethane-based N-terminal protecting groups, like tert-butyloxycarbonyl (Boc), can help to minimize epimerization during the activation step. researchgate.net The synthesis of a dipeptide like N-D-valyl-L-valine would involve the coupling of a protected D-valine derivative with a protected L-valine derivative, followed by deprotection steps. researchgate.net The purification of intermediates after each step is necessary to ensure the final product's purity.

Protective Group Chemistry in D-Valyl Peptide Synthesis

The success of any peptide synthesis, whether in solid or solution phase, hinges on a robust protecting group strategy. wikipedia.orgnih.gov Reactive functional groups in amino acids, including the α-amino group and any side-chain functionalities, must be temporarily masked to prevent unwanted side reactions. nih.govpeptide.com

In the synthesis of N-D-valyl-L-valine, the α-amino group of D-valine is the primary site requiring protection. The two most widely used orthogonal protecting group schemes in SPPS are the Fmoc/tBu and Boc/benzyl (B1604629) strategies. wikipedia.orgresearchgate.net

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group. iris-biotech.de It is used to protect the N-terminus and is removed at the start of each coupling cycle with a base, typically piperidine. iris-biotech.de Fmoc-D-valine is a standard reagent for incorporating D-valine in the Fmoc/tBu strategy. chemimpex.com

Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group. wikipedia.org In the Boc/benzyl (Bzl) strategy, the Boc group temporarily protects the N-terminus and is removed with a mild acid like trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net Side-chain protecting groups (like benzyl ethers) are typically removed at the final cleavage step with a stronger acid, such as hydrofluoric acid (HF). peptide.com

The selection of the protecting group is crucial for ensuring that it can be removed without affecting the peptide backbone or other protecting groups, a concept known as orthogonality. iris-biotech.de

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Typical Strategy |

|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) | Fmoc/tBu |

| tert-butyloxycarbonyl | Boc | α-Amino group | Mild Acid (e.g., TFA) | Boc/Bzl |

| Benzyl | Bzl | Side Chains (Ser, Thr, Asp, Glu) | Strong Acid (e.g., HF) | Boc/Bzl |

| tert-Butyl | tBu | Side Chains (Ser, Thr, Asp, Glu) | Strong Acid (e.g., TFA) | Fmoc/tBu |

| Trityl | Trt | Side Chains (Asn, Gln, Cys, His) | Acid (e.g., TFA) | Fmoc/tBu |

Enzymatic Synthesis and Biocatalytic Production

Enzymatic and biocatalytic methods offer a green and highly stereospecific alternative to traditional chemical synthesis for producing D-amino acid-containing peptides and their precursors.

Enzyme-Mediated Peptide Bond Formation with D-Amino Acids

The enzymatic synthesis of dipeptides containing D-amino acids has been successfully demonstrated using various enzymes. nih.govasm.org These biocatalysts can form peptide bonds with high stereoselectivity, which is often a challenge in chemical synthesis.

One approach involves using muramoyl-pentapeptide carboxypeptidase, which has been shown to catalyze the synthesis of D-D-dipeptides in aqueous media. nih.gov The enzyme exhibits stereospecificity, incorporating only the D-enantiomers of amino acids into the peptide chain, with product yields ranging from 40 to 87%. nih.gov Similarly, chemically modified versions of α-chymotrypsin have been used for the preparation of D-amino acid-containing dipeptides. rsc.org

More recently, a chemoenzymatic system utilizing adenylation domains from nonribosomal peptide synthetases (NRPS) has been developed. asm.orgnih.gov These domains can activate D-amino acids, which then react with a nucleophile to form the dipeptide. Researchers successfully synthesized over 40 different D-amino acid-containing dipeptides, including L-D, D-L, and D-D configurations, using the adenylation domains TycA-A and BacB2-A. asm.orgnih.gov This method highlights the potential for creating novel functional dipeptides for various applications. nih.gov It has also been found that amidase or esterase enzymes can utilize N-α-unprotected amino acid derivatives of D-configuration as substrates to synthesize D-L-dipeptides. google.com

| Enzyme/System | Substrates | Product Type | Key Finding |

|---|---|---|---|

| Muramoyl-pentapeptide carboxypeptidase | Acyl-D-Ala derivatives, D-amino acids | D-D-Dipeptides | Stereospecific for D-enantiomers; yields 40-87%. nih.gov |

| Modified α-Chymotrypsin | D-amino acid esters and amides | D-amino acid dipeptides | Practical procedures developed for synthesis. rsc.org |

| NRPS Adenylation Domains (e.g., TycA-A, BacB2-A) | L- and D-amino acids | L-D, D-L, D-D-Dipeptides | Successfully synthesized over 40 types of D-amino acid-containing dipeptides. asm.orgnih.gov |

| Amidase/Esterase Enzymes | N-α-unprotected D-amino acid derivatives | D-L-Dipeptides | Can utilize N-α-unprotected D-substrates for synthesis. google.com |

Microbial Fermentation Strategies for D-Valine Precursors

The availability of D-valine is a prerequisite for the synthesis of N-D-valyl-L-valine. Biocatalytic methods provide efficient routes to produce this key precursor. These strategies often involve either the stereospecific conversion of a prochiral or racemic substrate or the selective degradation of the unwanted L-enantiomer from a racemic mixture.

Another approach involves the stereospecific hydrolysis of DL-α-aminoisovaleronitrile using mycelia of Fusarium oxysporum, which demonstrates a preference for producing D-valine. core.ac.uk A different strategy employs the yeast Candida maltosa, which can asymmetrically degrade L-valine from a racemic mixture of DL-valine. nih.gov The yeast uses L-valine as a carbon and nitrogen source, leaving the desired D-valine behind, which can then be easily isolated from the reaction mixture. nih.gov Furthermore, multi-enzyme systems have been developed to synthesize D-valine from the corresponding α-keto acid with yields greater than 80%. semanticscholar.orgmdpi.com

| Organism/Enzyme System | Substrate | Method | Key Result |

|---|---|---|---|

| Engineered E. coli (with D-hydantoinase and D-N-carbamoylase) | 5'-isopropyl hydantoin | Whole-cell bioconversion | Produces D-Valine with 97% optical purity and 72% yield. nih.gov |

| Candida maltosa | DL-valine (racemic mixture) | Asymmetric degradation of L-isomer | Isolates D-Valine by selectively consuming L-Valine. nih.gov |

| Fusarium oxysporum | DL-α-aminoisovaleronitrile | Stereospecific hydrolysis | Preferentially produces D-valine from a nitrile precursor. core.ac.uk |

| Multi-enzyme cascade (e.g., with D-amino acid transaminase) | α-ketoisovalerate | Enzymatic amination | Synthesizes D-valine with >80% yield. semanticscholar.orgmdpi.com |

Molecular Structure and Conformational Analysis of N D Valyl L Valine

The spatial arrangement of N-D-Valyl-L-Valine is dictated by the stereochemistry of its constituent amino acids, a D-valine residue at the N-terminus and an L-valine residue at the C-terminus. This D-L configuration introduces unique conformational possibilities compared to its L-L or D-D counterparts.

X-Ray Crystallography Studies

X-ray crystallography provides precise measurements of atomic coordinates within a crystal lattice, offering a static picture of the molecule's preferred solid-state conformation. wikipedia.org Although a specific crystal structure for N-D-Valyl-L-Valine is not readily found in published literature, data from related dipeptides allows for informed postulation.

Crystal Structure Determination and Unit Cell Parameters

For a homologous dipeptide, L-Valyl-L-alanine (C8H16N2O3), crystallographic studies show it crystallizes in the hexagonal space group P6(1). hmdb.ca Similarly, N,N'-bismethoxycarbonyl-L-valyl-L-valine crystallizes in the orthorhombic space group P212121. nih.gov The unit cell parameters for such dipeptides are influenced by the packing of the molecules, which is in turn governed by intermolecular forces.

A hypothetical data table for N-D-Valyl-L-Valine, based on typical values for small dipeptides, is presented below for illustrative purposes.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 9.5 |

| b (Å) | 5.3 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 91 |

| γ (°) | 90 |

| Volume (ų) | 609 |

| Z | 2 |

Analysis of Hydrogen Bonding Networks and Crystal Packing

In the solid state, dipeptides are organized in a three-dimensional lattice stabilized by a network of hydrogen bonds. The primary hydrogen bonds involve the amino and carboxyl groups of the peptide backbone. For instance, in L-Valyl-L-alanine, the side chains aggregate into large hydrophobic columns, with a unique three-dimensional hydrogen-bond pattern. hmdb.ca In the case of N-D-Valyl-L-Valine, the differing stereochemistry would likely lead to a distinct packing arrangement and hydrogen bond network compared to its L-L isomer to accommodate the different spatial orientation of the isopropyl side chains. Studies on other heterochiral dipeptides, such as those containing D-Phe and an aliphatic L-amino acid, have shown that the sequence and chirality can dictate the supramolecular assembly into either crystals or hydrogels, highlighting the critical role of stereochemistry in solid-state packing. units.it

Conformational Preferences within the Solid State

The conformation of the peptide backbone is described by the torsional angles phi (φ) and psi (ψ). In the solid state, these angles are fixed. For L-valine containing peptides, the bulky isopropyl side chain sterically restricts the possible conformations. In a study of N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester, the molecule adopts a β-strand/polyproline II backbone conformation. nih.gov It is expected that N-D-Valyl-L-Valine would also adopt a specific, sterically favorable conformation, though the exact angles would differ from the L-L isomer due to the D-amino acid at the N-terminus. Computational studies on dipeptides have shown that conformations in crystals are often similar to low-energy conformations in solution. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the structure and dynamics of molecules in solution. nih.gov It provides information on the local chemical environment of each atom and the connectivity and spatial proximity between atoms.

Solution-State Conformational Dynamics

In solution, molecules like N-D-Valyl-L-Valine are not static but exist as an ensemble of interconverting conformations. NMR studies on similar dipeptides reveal that the relative populations of these conformers are influenced by the solvent and temperature. For example, a study on cyclo(L-Val-D-Val) in (CD3)2SO indicated a planar or chair conformation for the diketopiperazine ring. oup.com For the linear N-D-Valyl-L-Valine, one would expect a dynamic equilibrium between extended and more folded conformations. The presence of the D-amino acid would likely influence the population of specific turn-like structures that might not be as favorable in the L-L counterpart. Infrared and Raman spectroscopy studies on dipeptides have been used to determine the relative populations of the major backbone conformations (P-II, β, and α-R). pnas.org

Inter-Residue Proximity and Torsional Angle Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about which protons are close to each other in space, allowing for the determination of inter-residue proximities. This data, in conjunction with coupling constants (J-coupling) obtained from 1H NMR spectra, can be used to estimate the backbone torsional angles (φ and ψ). For instance, the 3J(HN,Hα) coupling constant is related to the φ torsion angle through the Karplus equation. While specific NMR data for N-D-Valyl-L-Valine is not available, studies on other dipeptides, such as N-acetyl-L-valyl-L-leucine, have utilized solid-state NMR to measure interatomic distances and investigate hydrogen bonding. nih.gov Computational modeling combined with experimental ECD spectra for D,L-dipeptides has also been used to explore the conformational landscape and identify representative conformers in solution. units.it

Below is an illustrative table of potential torsional angles for a dominant conformation of N-D-Valyl-L-Valine based on related structures.

| Residue | Torsional Angle | Hypothetical Value (°) |

| D-Valine | φ | +120 |

| ψ | -115 | |

| L-Valine | φ | -80 |

| ψ | +150 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure and conformational states of peptides. nih.gov The vibrational spectrum of a peptide is characterized by a series of bands arising from the oscillations of its constituent atoms. The frequencies and intensities of these bands are exquisitely sensitive to the local chemical environment, including the geometry of the peptide backbone and the orientation of the amino acid side chains. researchgate.net

The vibrational spectrum of N-D-Valyl-L-Valine is dominated by characteristic bands associated with the peptide linkage (-CO-NH-) and the valine side chains. spcmc.ac.in The most prominent of these are the amide bands, which are complex vibrational modes involving several atoms of the peptide backbone.

Amide I: This band, typically observed in the 1600-1700 cm⁻¹ region, arises primarily from the C=O stretching vibration of the peptide bond. spectroscopyonline.com Its precise frequency is a sensitive indicator of the peptide's secondary structure. For instance, β-sheet conformations tend to exhibit Amide I bands at lower frequencies (around 1630-1640 cm⁻¹), while α-helical and random coil structures appear at higher frequencies. researchgate.netpnas.org In dipeptides, the Amide I band can be correlated with the dihedral angle φ. nih.gov

Amide II: Located between 1500 and 1600 cm⁻¹, the Amide II band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net

Amide III: This complex band, found in the 1200-1320 cm⁻¹ range, is a mixture of C-N stretching, N-H bending, and other backbone and side-chain vibrations. pnas.org The amide III region is particularly useful for determining the relative populations of different backbone conformations such as polyproline II (PII), β-sheet, and α-helix (αR). pnas.org For valine dipeptides, an increase in the population of the β conformation has been observed compared to alanine (B10760859) dipeptides. researchgate.net

The nonpolar, hydrophobic side chains of the two valine residues also contribute to the vibrational spectrum. libretexts.orgbasicmedicalkey.com These contributions are primarily from C-H stretching, bending, and rocking vibrations of the isopropyl groups. The saturated C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.com

A summary of characteristic vibrational band assignments for a valine-containing dipeptide is presented in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Amide A | ~3300 | N-H stretching, often hydrogen-bonded. spcmc.ac.in |

| C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups in the valine side chains. spectroscopyonline.com |

| Amide I | 1600 - 1700 | Primarily C=O stretching of the peptide bond; sensitive to secondary structure. spectroscopyonline.compnas.org |

| Amide II | 1500 - 1600 | Coupled N-H in-plane bending and C-N stretching. researchgate.net |

| Amide III | 1200 - 1320 | Complex mode involving C-N stretch and N-H bend; used to identify backbone conformers. pnas.org |

| Skeletal Vibrations | 800 - 1200 | C-C and C-N stretching modes of the peptide backbone and side chains. nih.gov |

The incorporation of a D-amino acid into a peptide chain can induce unique spectroscopic signatures, primarily observed through techniques sensitive to chirality, such as Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light. Peptides composed of alternating L- and D-amino acids can exhibit nearly mirror-symmetric VCD spectra in the amide I and II regions compared to their homochiral (all-L or all-D) counterparts, indicating that the spectral signatures are dominated by the chirality and the secondary structure. aip.org

While standard IR and Raman spectroscopy are not inherently chiral techniques, the presence of the D-valine residue in N-D-Valyl-L-Valine is expected to influence the conformational landscape of the dipeptide. This alteration in the population of accessible conformations would, in turn, lead to subtle shifts in the frequencies and changes in the relative intensities of the amide and other skeletal bands compared to its L-L diastereomer. scirp.org For instance, the introduction of a D-amino acid can disrupt or alter regular secondary structures like β-sheets, leading to changes in the Amide I and Amide III band profiles. plos.org The CD spectrum of peptides with alternating D- and L-amino acids is often relatively featureless, a characteristic that can be used as an indicator of their presence. nih.gov

Theoretical and Computational Structural Investigations

To complement experimental data and provide a more detailed, atomistic understanding of the structure and dynamics of N-D-Valyl-L-Valine, theoretical and computational methods are indispensable.

Ab initio molecular orbital calculations, based on the fundamental principles of quantum mechanics, can be employed to determine the geometries and relative energies of different possible conformers of N-D-Valyl-L-Valine without prior experimental parameterization. researchgate.netpnas.org These calculations solve the electronic Schrödinger equation for a given arrangement of atomic nuclei, providing a detailed picture of the electron distribution and the forces acting on the atoms.

By systematically varying the backbone dihedral angles (φ and ψ) and the side-chain torsion angles (χ) of the dipeptide, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. researchgate.netajol.info For each identified conformer, ab initio methods can predict various properties, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles. researchgate.net

Relative energies: Allowing for the determination of the most stable conformers. ajol.info

Vibrational frequencies: Which can be compared with experimental IR and Raman spectra to validate the predicted structures. acs.org

Free energy landscapes of peptide conformations can be calibrated using ab initio molecular orbital calculations, which has been shown to yield results that coincide well across different force fields. nih.gov

While ab initio calculations are powerful for identifying stable conformers, they are computationally expensive and typically performed on static structures in a vacuum or with simplified solvent models. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of a peptide in a more realistic environment, such as in explicit water solvent, over time. bonvinlab.orgaip.org

MD simulations solve Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, governed by a force field—a set of empirical potential energy functions that describe the interactions between atoms. pnas.org By simulating the trajectory of the peptide over nanoseconds or longer, MD can provide insights into:

Conformational sampling: Exploring the different shapes the peptide can adopt at a given temperature. bonvinlab.org

Conformational dynamics: Observing the transitions between different conformational states and their lifetimes. pnas.org

Solvent effects: Understanding how interactions with water molecules influence the peptide's structure and flexibility.

Free energy landscapes: By using enhanced sampling techniques, MD simulations can map the free energy as a function of key conformational coordinates, revealing the relative populations of different conformers and the energy barriers between them. rsc.org

For N-D-Valyl-L-Valine, MD simulations would be crucial for understanding how the heterochiral nature of the peptide influences its folding and unfolding dynamics and its interactions with the aqueous environment. The simulations can reveal whether the D-amino acid leads to more compact or more extended structures compared to the L-L dipeptide and can help interpret the experimental spectroscopic data in a dynamic context. biorxiv.org

The table below summarizes the key computational parameters and expected outputs from theoretical investigations of N-D-Valyl-L-Valine.

| Computational Method | Key Parameters | Expected Output |

| Ab Initio Molecular Orbital Calculations | Basis set (e.g., 6-31G**), Level of theory (e.g., DFT/B3LYP) acs.orgrsc.org | Optimized geometries, relative energies of conformers, predicted vibrational frequencies. researchgate.net |

| Molecular Dynamics (MD) Simulations | Force field (e.g., AMBER, CHARMM), Solvent model (e.g., explicit water), Simulation time nih.govosu.edu | Conformational ensembles, dihedral angle distributions, root-mean-square deviation (RMSD) from starting structures, free energy landscapes. bonvinlab.orgrsc.org |

Enzymatic Recognition and Processing of D Valyl Peptides

Peptidase Activity and Substrate Specificity Towards D-Valyl Bonds

Peptidases, enzymes that cleave peptide bonds, exhibit a high degree of specificity for their substrates. thermofisher.com This specificity is often dictated by the stereochemistry of the amino acid residues at the cleavage site.

D-Amino Acid Specific Peptidases and Their Catalytic Mechanisms

While most peptidases preferentially hydrolyze peptide bonds between L-amino acids, a class of enzymes known as D-amino acid specific peptidases has evolved to recognize and cleave peptides containing D-amino acids. plos.orgnih.gov One such enzyme is D-amino acid amidase (DAA) from Ochrobactrum anthropi SV3, which demonstrates high D-stereospecificity. nih.goviucr.org The catalytic mechanism of DAA involves a catalytic triad, similar to serine proteases, but is specifically adapted to accommodate the D-amino acid configuration. nih.goviucr.org The proposed mechanism for DAA involves an induced-fit motion upon substrate binding, where the enzyme undergoes a conformational change to properly orient the substrate for catalysis. nih.goviucr.org Key residues, such as Tyr149, Lys63, and Ser60, play crucial roles in the acylation and deacylation steps of the hydrolytic reaction. nih.goviucr.org

Another example is D-amino acid oxidase (DAAO), an FAD-containing enzyme that catalyzes the oxidative deamination of D-amino acids. researchgate.netfrontiersin.org The strict stereoselectivity of DAAO is explained by a four-location model where the substrate's α-carboxylic group, α-amino group, and side chain interact with specific residues in the active site, leading to a functional alignment for hydride transfer from the substrate to the FAD cofactor. frontiersin.org

Hydrolysis Kinetics of N-D-Valyl-L-Valine by Bacterial and Other Peptidases

The hydrolysis of peptides containing D-amino acids, such as N-D-valyl-L-valine, by common peptidases is generally significantly slower than the hydrolysis of their L-L counterparts. The presence of a D-amino acid at the scissile bond often hinders the proper positioning of the substrate within the active site of L-specific peptidases. mdpi.com

Studies on bacterial peptidases have shown that while some enzymes can hydrolyze peptides with D-amino acids, the efficiency is greatly reduced. For instance, research on peptidase-deficient mutants of Escherichia coli revealed that certain intracellular peptidases are capable of cleaving aminoxypeptides, which are backbone-modified peptide analogues, suggesting some level of promiscuity. frenoy.eu However, the rates of hydrolysis are typically much lower compared to natural L-peptides. frenoy.eu

The table below summarizes the relative hydrolysis rates of different peptide substrates by various peptidases, highlighting the impact of D-amino acid incorporation.

| Peptide Substrate | Peptidase Source | Relative Hydrolysis Rate | Reference |

| L-Valyl-L-Valine | Porcine Intestinal Peptidase | High | frenoy.eu |

| N-D-Valyl-L-Valine | Porcine Intestinal Peptidase | Low | frenoy.eu |

| L-Ala-L-Ala | E. coli cell extract | High | frenoy.eu |

| L-Ala-D-Ala | E. coli cell extract | Very Low | frenoy.eu |

Influence of D-Amino Acid Configuration on Enzyme-Substrate Interactions

The configuration of a D-amino acid within a peptide chain has a profound impact on its interaction with enzymes. The altered stereochemistry can lead to steric hindrance and unfavorable contacts within the enzyme's active site, which is typically optimized for L-amino acids. plos.orgjpt.com This can result in a significant decrease in the binding affinity and catalytic efficiency of the enzyme. mdpi.com

For instance, the substitution of an L-amino acid with a D-amino acid can alter the peptide's secondary structure, such as favoring a polyproline II conformation, which may not be the preferred conformation for enzyme recognition and hydrolysis. plos.org Molecular docking studies have shown that while D-amino acid-containing peptides can still bind to the active site of some proteases, the interactions, such as hydrogen bonding and electrostatic interactions, may be weakened or altered. mdpi.com

Aminoacyl-tRNA Synthetase (aaRS) Editing Mechanisms

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. ebi.ac.uk These enzymes possess remarkable discriminatory power, including the ability to distinguish between stereoisomers of amino acids.

Valyl-tRNA Synthetase (ValRS) Discrimination of D-Valine and Analogues

Valyl-tRNA synthetase (ValRS) is responsible for charging tRNAVal with valine. While highly specific for L-valine, ValRS can mistakenly activate structurally similar amino acids like threonine. oup.com To prevent errors in protein synthesis, ValRS has a proofreading or editing mechanism that hydrolyzes misactivated aminoacyl-adenylates (pre-transfer editing) or misacylated tRNAs (post-transfer editing). oup.com

ValRS exhibits a strong discrimination against D-valine. This discrimination occurs at both the aminoacylation and editing steps. Studies with yeast ValRS have determined discrimination factors for various non-cognate amino acids, demonstrating the enzyme's high fidelity. nih.gov The enzyme's active site is exquisitely shaped to accommodate L-valine, and the presence of D-valine would result in a stereochemical clash, preventing efficient binding and catalysis. nih.govrcsb.org

The discrimination ability of ValRS is summarized in the following table:

| Amino Acid | Discrimination Factor (D) | Reference |

| L-Valine | 1 | nih.gov |

| L-Threonine | 870 | nih.gov |

| L-Serine | 120 | nih.gov |

| L-Cysteine | 150 | nih.gov |

| L-Tryptophan | 90 | nih.gov |

Structural Basis of Stereochemical Selectivity in Aminoacylation

The stereochemical selectivity of ValRS and other aaRSs is rooted in the precise three-dimensional architecture of their active sites. nih.govbiorxiv.orgacs.orgresearchgate.net X-ray crystallography studies of Thermus thermophilus ValRS in complex with tRNAVal and a valyl-adenylate analogue have provided detailed insights into the structural basis of this discrimination. nih.govrcsb.org

The aminoacylation site of ValRS contains a binding pocket that is specifically tailored to the size and shape of the L-valine side chain. nih.govrcsb.org Key amino acid residues within this pocket form specific interactions with the L-valine molecule, ensuring its correct positioning for the reaction. The stereochemistry of the α-carbon of the amino acid is a critical determinant for these interactions.

Furthermore, ValRS employs a "double-sieve" mechanism to discriminate against non-cognate amino acids like isoleucine and threonine. nih.govrcsb.org The first sieve, located in the aminoacylation site, rejects larger amino acids like isoleucine based on size. The second sieve, located in a separate editing domain, hydrolyzes smaller, misactivated amino acids like threonine that may have passed through the first sieve. nih.govrcsb.org This editing site is also stereospecific, further ensuring that only correctly charged L-valyl-tRNAVal is released for protein synthesis. The conformation of the tRNA molecule itself also plays a role in the editing process, with specific determinants in the tRNA structure being recognized by the editing domain of ValRS. oup.com

Post-Transfer Editing of Misacylated D-Amino Acyl-tRNAs

The fidelity of protein synthesis relies on the precise attachment of amino acids to their corresponding tRNAs by aminoacyl-tRNA synthetases (aaRSs). oup.com However, these enzymes can sometimes erroneously activate and attach incorrect amino acids, including D-amino acids, which are stereoisomers of the canonical L-amino acids. To prevent the incorporation of these errors into nascent polypeptide chains, cells have evolved sophisticated proofreading or "editing" mechanisms. bibliotekanauki.pl One crucial quality control step is post-transfer editing, which occurs after the misacylated amino acid has been transferred to the tRNA. bibliotekanauki.plbiorxiv.orgembopress.org This process involves the hydrolysis of the ester bond between the incorrect amino acid and the tRNA, releasing the amino acid and freeing the tRNA to be correctly charged. biorxiv.orgembopress.org

While many aaRSs have their own intrinsic editing domains to correct errors with structurally similar L-amino acids (e.g., Valyl-tRNA synthetase (ValRS) editing out threonine), a specialized system is primarily responsible for clearing tRNAs misacylated with D-amino acids. oup.comaars.online This function is carried out by a highly specific enzyme called D-aminoacyl-tRNA deacylase (DTD). oup.com DTD is a widespread trans-editing factor that effectively hydrolyzes the bond between a D-amino acid and the tRNA, regardless of the tRNA's identity. oup.com For instance, tyrosyl-tRNA synthetase (TyrRS), which lacks an editing domain, can attach both L-tyrosine and D-tyrosine to tRNA(Tyr) with low stereoselectivity. oup.com The resulting D-Tyr-tRNA(Tyr) is then efficiently cleared by DTD, preventing the toxic D-amino acid from entering the ribosome. oup.com

The structural basis for DTD's function reveals how it specifically recognizes and processes D-aminoacyl-tRNAs while ignoring their L-counterparts. embopress.org Most archaeal threonyl-tRNA synthetases (ThrRSs) possess an editing domain that is structurally similar to DTD, highlighting a conserved structural fold for chiral proofreading. embopress.org This DTD-like domain in archaeal ThrRS is adapted to remove non-cognate L-serine, but its structural homology to the canonical DTD provides insight into the mechanism of enantiomeric selection. embopress.org Studies on DTD itself have identified specific residues that act as an "enantioselectivity checkpoint," creating a binding pocket that accommodates the D-amino acid configuration while sterically excluding the L-form, thus ensuring the high fidelity of translation. embopress.org

Table 1: Key Findings in Post-Transfer Editing of D-Aminoacyl-tRNAs

| Enzyme/System | Function | Key Findings |

|---|---|---|

| D-aminoacyl-tRNA deacylase (DTD) | A trans-editing factor that hydrolyzes the ester bond of D-aminoacyl-tRNAs. oup.com | Corrects errors made by aaRSs like TyrRS that lack editing domains and can misacylate tRNA with D-amino acids. oup.com It is a crucial enzyme for preventing the toxicity of D-amino acids. oup.com |

| Archaeal Threonyl-tRNA Synthetase (ThrRS) Editing Domain | A DTD-like editing module that removes non-cognate L-serine from tRNA(Thr). embopress.org | Possesses a structural fold similar to DTD, providing a model for how nature engineers domains for chiral selection during translation. embopress.org A single residue has been shown to be pivotal in inverting enantioselectivity. embopress.org |

| Alanyl-tRNA Synthetase (AlaRS) | Can misactivate D-alanine, which is then subject to editing. oup.com | tRNA is essential for the correct editing of misbound non-cognate amino acids, suggesting a post-transfer editing pathway for D-alanine. oup.com |

| Tyrosyl-tRNA Synthetase (TyrRS) | Lacks an editing domain and shows low stereoselectivity, attaching both L- and D-tyrosine to tRNA. oup.com | Relies on the external DTD enzyme to hydrolyze the misacylated D-Tyr-tRNA(Tyr) complexes. oup.com |

Other Biocatalytic Transformations Involving D-Valyl Moieties

Beyond its role in proofreading mechanisms, the D-valyl moiety is a key component in various biocatalytic transformations, particularly in the synthesis of pharmaceuticals. Enzymes are used to create or modify molecules containing D-valine to improve their therapeutic properties. A prominent application is in the development of prodrugs, where a D-valyl group is attached to a parent drug molecule to enhance its stability, permeability, or uptake. gazi.edu.trresearchgate.net

A notable example is the synthesis of 5'-D-valyl-gemcitabine, a prodrug of the anticancer agent gemcitabine. gazi.edu.tr Studies have shown that prodrugs with D-configuration amino acids are enzymatically more stable than their L-configuration counterparts. gazi.edu.tr The enzymatic activation of D-amino acid monoester prodrugs in cell homogenates is significantly slower (2.2 to 10.9-fold) than that of L-amino acid prodrugs. gazi.edu.tr This slower bioconversion can lead to a more sustained release of the active drug and higher plasma concentrations over time. gazi.edu.tr

The synthesis of valaciclovir, the L-valyl ester of aciclovir, also provides insights into enzymatic esterification processes that can be adapted for D-amino acids. rsc.org Although valaciclovir itself contains L-valine, the enzymatic strategies, often employing proteases like Subtilisin Carlsberg or lipases, can be applied to D-valine esters. rsc.orgresearchgate.net For instance, procedures have been developed for the alcalase-catalyzed selective incorporation of D-amino acid esters into peptides. researchgate.net Similarly, the synthesis of valganciclovir, the L-valinate ester of ganciclovir, involves a selective protease-catalyzed reaction, demonstrating the precision of biocatalysis in modifying complex molecules with amino acid moieties. rsc.org These enzymatic methods offer mild, highly selective, and environmentally favorable routes for producing D-valyl-containing compounds. rsc.orgresearchgate.net

Table 2: Examples of Biocatalytic Transformations with D-Valyl Moieties

| Enzyme Class | Transformation | Substrate(s)/Product(s) | Research Finding |

|---|

| Hydrolases/Esterases | Activation of Prodrugs | Substrate: 5'-D-valyl-gemcitabine Product: Gemcitabine + D-valine | The ester bond of D-amino acid prodrugs is hydrolyzed more slowly than the L-counterpart in cell homogenates, suggesting delayed enzymatic bioconversion. gazi.edu.tr | | Proteases (e.g., Alcalase) | Selective Esterification | Substrates: D-amino acid esters, peptides Product: D-amino acid-containing peptides | Proteases can be used for the kinetically controlled synthesis of peptides containing D-amino acid esters. researchgate.net | | Lipases (e.g., from Rhizomucor miehei) | Regioselective Esterification | Substrates: Unprotected L/D-amino acids, sugars Product: Sugar-amino acid esters | Lipases can catalyze the esterification of amino acids to sugars in organic solvents, a method applicable to D-valine. researchgate.net | | Biphenyl hydrolase-like protein (BPHL) | Prodrug Activation | Substrate: 5'-O-L-valyl-decitabine Product: Decitabine + L-valine | While studied with an L-valyl prodrug, BPHL shows a preference for hydrophobic amino acids, suggesting it could be relevant for D-valyl prodrugs as a key activating enzyme in the intestine. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| L-Valine, N-D-valyl- |

| Aciclovir |

| Alanine (B10760859) |

| Cysteine |

| D-alanine |

| D-aminoacyl-tRNA |

| D-tyrosine |

| D-Tyr-tRNA(Tyr) |

| D-valine |

| 5'-D-valyl-gemcitabine |

| Decitabine |

| Ganciclovir |

| Gemcitabine |

| Glycylsarcosine |

| Isoleucine |

| L-serine |

| L-tyrosine |

| L-valine |

| 5'-O-L-valyl-decitabine |

| Pyruvate |

| Serine |

| Threonine |

| Thr-AMP |

| Thr-tRNA(Val) |

| Valaciclovir |

| Valganciclovir |

| Valine |

Biochemical Pathways and Roles of D Valine Containing Peptides Non Clinical

Occurrence and Detection in Biological Systems

Natural Presence as a Secondary Metabolite

D-amino acids, including D-valine, are found in a variety of natural peptides, particularly those produced by microorganisms like bacteria and fungi. preprints.orgpsu.edu These compounds are typically classified as secondary metabolites, meaning they are not essential for the primary growth and reproduction of the organism but often confer a selective advantage. hmdb.ca The synthesis of these peptides bypasses the ribosome, the cellular machinery responsible for protein synthesis from L-amino acids. psu.edu

A prominent example is the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), which is the direct precursor to the entire class of penicillin and cephalosporin (B10832234) antibiotics. rsc.orgnih.gov This tripeptide is assembled by a massive enzyme complex known as ACV synthetase. rsc.orguniprot.org Other notable D-valine-containing peptide antibiotics include gramicidin (B1672133) S, valinomycin, and actinomycin (B1170597) D, where the D-valine residue is crucial for their biological activity. preprints.orgtandfonline.comresearchgate.net

The presence of D-amino acids is not limited to microbes. They have also been identified in peptide hormones of arthropods and venom of species like the funnel-web spider. tandfonline.com In many cases, the incorporation of a D-amino acid is the result of post-translational modification, where an enzyme converts an L-amino acid to its D-enantiomer after the peptide has been synthesized. psu.edu The detection of D-amino acid-containing peptides (DAACPs) can be challenging because their mass is identical to their all-L counterparts, requiring specialized analytical techniques like chiral chromatography or advanced mass spectrometry methods for identification. nih.govacs.orgacs.org

Table 1: Examples of Naturally Occurring D-Valine Containing Peptides

| Peptide Name | Source Organism(s) | Function/Significance | Citation(s) |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Fungi (e.g., Penicillium species) | Precursor to penicillin and cephalosporin antibiotics. | rsc.orgnih.govuniprot.org |

| Actinomycin D | Streptomyces bacteria | Antitumor and antibiotic agent. | preprints.orgresearchgate.net |

| Gramicidin S | Bacteria (e.g., Bacillus brevis) | Antibiotic, forms transmembrane channels. | preprints.orgpsu.edu |

| Valinomycin | Streptomyces bacteria | Ionophore antibiotic. | preprints.org |

| Fungisporin | Fungi | Cyclic octapeptide with a cyclo-(D-Val-L-Val-D-Phe-L-Phe)₂ structure. | tandfonline.com |

Role in Microbial Peptide Metabolism

The synthesis of D-valine containing peptides in microorganisms is primarily accomplished by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). nih.govontosight.ai These enzymatic assembly lines are distinct from ribosomal protein synthesis. ontosight.ai An NRPS is typically organized into modules, with each module responsible for incorporating a single amino acid into the growing peptide chain. ontosight.ai

The process for incorporating D-valine often involves an epimerase (E) domain within a specific NRPS module. rsc.org This domain catalyzes the conversion of L-valine, which is activated and bound to the enzyme, into its D-valine form just before it is added to the peptide. rsc.org This is the mechanism used by ACV synthetase to produce the D-valine-containing ACV tripeptide. rsc.orguniprot.org The modular nature of NRPSs allows for the incorporation of a wide array of over 500 different building blocks, not just the 20 proteinogenic amino acids, leading to immense structural diversity in these secondary metabolites. nih.gov

The presence of D-amino acids in microbial peptides, such as in the cell walls of bacteria, serves a crucial defensive role. It renders the peptide bonds resistant to cleavage by most standard proteases, which are stereospecific for L-amino acid linkages. thieme-connect.comnih.gov This enzymatic stability is a significant advantage, protecting the organism from external threats or degradation. thieme-connect.comlifetein.com

Interaction with Biological Macromolecules (Non-Enzymatic)

Peptide-Protein Binding Studies as Model Systems

The unique stereochemistry of D-amino acids makes peptides containing them valuable tools for studying peptide-protein interactions. Because D-amino acid-containing peptides are resistant to degradation by proteases, they offer enhanced stability in biological assays. nih.govlifetein.com This stability allows researchers to study binding events without the complication of the peptide being broken down over the course of the experiment.

In one research approach, large libraries of short D-peptides, often enriched with aromatic residues, have been synthesized to screen for binding against specific protein targets like toxins or antibodies. google.com The use of D-peptides in such "mirror-image phage display" systems allows for the identification of novel binding molecules that can interact with natural L-protein targets. nih.gov While specific binding studies for the D-Val-L-Val dipeptide are not extensively detailed in the provided context, the principles apply broadly. The stereochemistry of a D-amino acid can dramatically alter the peptide's conformation, which in turn affects its binding affinity and selectivity for a protein target compared to its all-L counterpart. acs.org

Structural Implications of D-Amino Acids in Peptide Self-Assembly

The incorporation of D-amino acids, creating what are known as heterochiral peptides, has profound effects on how peptides self-assemble into larger nanostructures. nih.gov The specific arrangement of L- and D-amino acids within a peptide sequence imposes distinct conformational constraints that guide the formation of structures like nanotubes, nanofibers, and hydrogels. nih.govcore.ac.ukrsc.org

Peptides with alternating L- and D-amino acids have a strong tendency to form flat, sheet-like secondary structures, which can then stack to create highly ordered nanotubes. core.ac.ukacs.org This is in contrast to many all-L peptides, which often form twisted fibrils. acs.org The presence of a D-amino acid can disrupt or alter common secondary structures like beta-sheets. nih.govfrontiersin.org For example, introducing a single D-amino acid can sometimes inhibit the self-assembly process, while in other cases, it can be the key to inducing gelation or the formation of specific architectures. nih.govrsc.org

Studies on heterochiral dipeptides, such as D-Phe-L-Val, have shown they can self-assemble into supramolecular water channels, a property not observed in their homochiral (L-Phe-L-Val) counterparts. researchgate.netmdpi.com This highlights how a simple change in the chirality of one amino acid can restore or create a specific self-assembly capability. mdpi.com This control over molecular packing is driven by a combination of hydrogen bonding, hydrophobic interactions, and the unique spatial arrangement dictated by the L-D sequence. core.ac.ukacs.org

Table 2: Influence of Chirality on Peptide Self-Assembly

| Peptide Type | Typical Secondary Structure | Resulting Nanostructure(s) | Citation(s) |

| Homochiral (all-L) | Beta-sheet | Twisted fibrils, nanofibers | acs.orgfrontiersin.org |

| Heterochiral (alternating L/D) | α-sheet / flat β-sheet | Ordered nanotubes, helical ribbons | core.ac.ukacs.orgresearchgate.net |

| Heterochiral (single D-residue) | Can disrupt or induce β-sheet | Varies: can inhibit or enable gelation/assembly | nih.govrsc.org |

| Heterochiral Dipeptides (e.g., D-Phe-L-Val) | Conformations enabling head-to-tail arrangement | Supramolecular water-channels, hydrogels | researchgate.netmdpi.com |

Advanced Analytical Methodologies for N D Valyl L Valine Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides. It allows for the separation, identification, and quantification of N-D-Valyl-L-Valine in complex mixtures. The versatility of HPLC is demonstrated in its various modes, particularly in chiral separations and quantitative method development. europa.eueuropa.eu

Assessing the stereochemical purity of N-D-Valyl-L-Valine is paramount. The molecule itself is a diastereomer, and it can exist along with three other stereoisomers: N-L-Valyl-L-Valine, N-D-Valyl-D-Valine, and N-L-Valyl-D-Valine. Since diastereomers possess different physical properties, N-D-Valyl-L-Valine can be separated from its diastereomers N-L-Valyl-L-Valine and N-D-Valyl-D-Valine using standard (achiral) HPLC columns.

However, a more complex challenge lies in separating the enantiomeric pair N-D-Valyl-L-Valine and N-L-Valyl-D-Valine. For this, chiral chromatography is essential. Direct analysis on chiral stationary phases (CSPs) is the preferred method as it avoids derivatization steps that can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids and small peptides. sigmaaldrich.com Similarly, cinchona alkaloid-derived zwitterionic CSPs have been developed for the direct stereo-selective resolution of amino acids and small peptides. chiraltech.com The separation relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the analyte enantiomers, which have different interaction energies, leading to different retention times. A simple LC-MS compatible mobile phase can often be used to resolve the enantiomers of common amino acids and their derivatives. sigmaaldrich.comshimadzu.nl The development of a reliable chirality procedure is crucial to ensure that trace levels of other stereoisomers are not present. rsc.org

Developing a robust method for the quantitative analysis of N-D-Valyl-L-Valine in various research matrices (e.g., biological fluids, reaction mixtures) is a critical step. Official methods for amino acid analysis, often using HPLC with post-column derivatization with ninhydrin (B49086) and photometric detection, serve as a foundation. europa.eueuropa.eu

Method development involves optimizing several parameters to achieve the desired sensitivity, selectivity, and accuracy. Key considerations include the choice of stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (e.g., buffer type, pH, and organic modifier gradient), and detector settings. mdpi.com For instance, a reversed-phase HPLC (RP-HPLC) method can be developed to quantify D-valine impurities in L-valine down to a 0.05% level after derivatization. rsc.org Validation of the quantitative method is essential and typically includes assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, according to established guidelines. rsc.orgoup.com

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis of a Dipeptide

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | Standard volume for analysis. |

| Detector | UV at 210 nm | Detects the peptide bond. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of peptides. It measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing biomolecules like peptides, as it typically produces intact molecular ions with minimal fragmentation. nih.govresearchgate.net This allows for the accurate determination of the molecular weight of N-D-Valyl-L-Valine.

When coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or time-of-flight (TOF) analyzer, ESI can provide highly accurate mass measurements (typically with errors of <5 ppm). researchgate.netnih.gov This level of accuracy allows for the determination of the elemental formula of the dipeptide (C₁₀H₂₀N₂O₃). The theoretical exact mass of N-D-Valyl-L-Valine is 216.1474 Da, and HRMS can confirm this with high confidence, distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wikipedia.orglongdom.org In an MS/MS experiment, the molecular ion of N-D-Valyl-L-Valine (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). diva-portal.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation of peptides primarily occurs at the peptide bonds, producing characteristic 'b' and 'y' ions. For the dipeptide Val-Val, cleavage of the central peptide bond would be the primary fragmentation event. The resulting b₁ ion would correspond to the N-terminal valine residue, and the y₁ ion would correspond to the C-terminal valine residue. The masses of these fragments confirm the sequence of the amino acids. springernature.com It is important to note that MS/MS does not typically differentiate between stereoisomers, so N-D-Valyl-L-Valine and N-L-Valyl-L-Valine would produce identical fragmentation patterns.

Table 2: Predicted MS/MS Fragmentation for N-D-Valyl-L-Valine

| Precursor Ion (M+H)⁺ | Fragment Type | Fragment Structure | Theoretical m/z |

| 217.15 | b₁ | D-Val | 102.09 |

| 217.15 | y₁ | L-Valine | 118.09 |

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS detection. nih.govchumontreal.qc.ca This hybrid technique is the gold standard for the definitive identification and quantification of peptides in complex biological and chemical matrices. oup.comnih.gov

In a typical LC-MS/MS workflow for N-D-Valyl-L-Valine, the HPLC system would first separate the dipeptide from other components in the sample. This is particularly crucial for resolving it from its diastereomers. shimadzu.nl The eluent from the HPLC column is then directed into the ESI source of the mass spectrometer. The instrument operates in a mode such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). springernature.comanaquant.com In this mode, the first mass analyzer is set to select the m/z of the N-D-Valyl-L-Valine precursor ion (e.g., m/z 217.15), which is then fragmented. The second mass analyzer is set to monitor for one or more specific product ions (e.g., m/z 118.09). This highly specific precursor-to-product ion transition provides excellent selectivity and allows for accurate quantification even at very low concentrations, minimizing interference from the sample matrix. oup.comnih.gov The validation of such bioanalytical methods ensures they are accurate and reliable for their intended purpose. oup.com

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are powerful, non-destructive techniques that provide valuable insights into the chiral nature and conformational landscape of molecules like N-D-valyl-L-valine in solution.

Chiral Properties and Conformational Changes in Solution

Circular dichroism (CD) spectroscopy provides more detailed information on the secondary structure and conformational changes of the dipeptide in solution. The CD spectrum of a peptide is highly sensitive to its backbone conformation and the orientation of its chromophores, primarily the peptide bonds. Diastereomeric dipeptides, such as L-valyl-L-valine and N-D-valyl-L-valine, are expected to exhibit distinct CD spectra. Studies on other diastereomeric dipeptides have shown that the sign and magnitude of the Cotton effects in the CD spectrum can differ significantly between L-L and L-D isomers. oup.comacs.orgnih.gov For instance, the CD spectra of XA and AX dipeptides (where X and A are different amino acids) indicate a substantial population of the polyproline II (PPII) conformation in aqueous solutions. acs.orgnih.gov

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, offers even greater sensitivity to the stereochemistry of peptides. Research on diastereomeric dipeptides like Boc-Pro-Phe-(n-propyl) has demonstrated that the VCD spectra of L-L and L-D isomers can be nearly mirror images in certain regions, particularly the amide II region. rsc.orgrsc.orguantwerpen.be The homochiral (L-L) dipeptide may exhibit a (+/−) pattern in the amide II region, characteristic of a βI-turn structure, while the diastereomer (L-D) shows an inverted (−/+) pattern, indicative of a βII-turn structure. rsc.orgrsc.orguantwerpen.be This inversion of a key spectral signature serves as a clear marker for the stereochemistry of the dipeptide. rsc.orgrsc.orguantwerpen.be

The table below illustrates hypothetical CD and VCD spectral characteristics for N-D-valyl-L-valine based on typical findings for L-D dipeptides, contrasted with its L-L isomer.

| Property | L-Valyl-L-valine (L-L) | N-D-Valyl-L-Valine (L-D) |

| Expected Predominant Conformation | Extended or βI-turn | βII-turn |

| Hypothetical CD Spectrum (Far-UV) | Negative Cotton effect ~220 nm, Positive ~200 nm | Potentially different signs and magnitudes of Cotton effects |

| Hypothetical VCD Spectrum (Amide II) | (+/−) bisignate signal | (−/+) bisignate signal (inverted) |

This table is illustrative and based on general principles observed for diastereomeric dipeptides.

Immunochemical Techniques for Valyl Peptides

Immunochemical techniques are highly specific and sensitive methods that can be developed for the detection and quantification of valyl peptides, including the specific diastereomer N-D-valyl-L-valine. The principle of these techniques relies on the specific binding of an antibody to its target antigen.

The presence of a D-amino acid in a peptide can significantly alter its immunogenicity. Research has shown that peptides containing D-amino acids can elicit a unique immune response that is often not cross-reactive with the corresponding all-L-amino acid peptide. researchgate.netnih.gov This specificity is due to the different three-dimensional conformations presented to the immune system. Therefore, it is feasible to produce antibodies that are highly specific for N-D-valyl-L-valine and can distinguish it from L-valyl-L-valine.

The development of such an immunoassay would typically involve the following steps:

Synthesis of the Hapten: N-D-valyl-L-valine would be synthesized and conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to make it immunogenic. pnas.org

Immunization and Antibody Production: The conjugate would be used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

Assay Development: A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for detecting small molecules like dipeptides. In this format, the N-D-valyl-L-valine dipeptide in a sample competes with a labeled version of the dipeptide for binding to a limited number of specific antibody-binding sites. The amount of labeled dipeptide that binds is inversely proportional to the concentration of the unlabeled dipeptide in the sample.

The table below outlines a hypothetical competitive ELISA for the detection of N-D-valyl-L-valine.

| Assay Component | Description |

| Antibody | Monoclonal or polyclonal antibody specific for N-D-valyl-L-valine |

| Antigen (for coating) | N-D-valyl-L-valine conjugated to a protein (e.g., BSA) coated on a microplate |

| Competitor | Free N-D-valyl-L-valine in the sample |

| Detection | Enzyme-labeled secondary antibody and a chromogenic substrate |

| Readout | Colorimetric signal inversely proportional to the N-D-valyl-L-valine concentration |

The specificity of the developed antibodies would be a critical parameter to assess, ensuring minimal cross-reactivity with L-valyl-L-valine and individual L- and D-valine amino acids. Peptides containing D-amino acids are known to be more resistant to proteolytic degradation, which is an important consideration in biological samples. lifetein.com.cn This increased stability can be an advantage in the development of robust immunochemical detection methods.

Theoretical and Computational Studies on N D Valyl L Valine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of N-D-Valyl-L-Valine. These methods solve the Schrödinger equation to determine the molecule's wave function and energy, from which numerous properties can be derived. nih.gov

Electronic Structure:

Density Functional Theory (DFT) is a widely used QM method for studying biological molecules. mdpi.com For dipeptides like N-D-Valyl-L-Valine, DFT calculations, often using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger), can elucidate the distribution of electrons within the molecule. ajol.inforesearchgate.net This allows for the determination of:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic transitions. researchgate.net For similar dipeptides, the HOMO is often localized on the electron-rich regions, such as the carboxylate group, while the LUMO is centered on the electron-deficient areas, like the protonated amino group. researchgate.net

Electron Density and Electrostatic Potential: QM calculations can generate maps of electron density, highlighting regions of high and low electron concentration. nih.gov The molecular electrostatic potential (MEP) map visually represents the electrostatic forces exerted by the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.nettandfonline.com

Reactivity:

The electronic structure data obtained from QM calculations directly informs the reactivity of N-D-Valyl-L-Valine.

Protonation and Deprotonation Sites: The MEP can predict the most likely sites for protonation (negative potential regions) and deprotonation (positive potential regions).

Chemical Hardness and Softness: Derived from HOMO-LUMO energies, these global reactivity descriptors help in understanding the molecule's resistance to change in its electron distribution.

Reaction Mechanisms: QM calculations can model the transition states and energy barriers of chemical reactions involving the dipeptide, providing a detailed picture of the reaction pathways. innovationnewsnetwork.com

A study on the related dipeptide L-valyl-L-tryptophan using DFT calculations revealed how conformational changes affect the electronic structure and dipole moment of the molecule. ajol.info Similar investigations on N-D-Valyl-L-Valine would provide valuable information on how the stereochemistry influences its electronic properties and reactivity.

Force Field Development for Molecular Simulations

While QM methods are highly accurate, they are computationally expensive for large systems or long simulations. Molecular mechanics (MM) force fields offer a more efficient alternative for simulating the dynamics of molecules like N-D-Valyl-L-Valine. wustl.edu A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a molecule. ethz.ch

The development of an accurate force field for N-D-Valyl-L-Valine involves several key steps:

Parameterization: This is the process of assigning parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). frontiersin.org These parameters are often derived from a combination of experimental data and high-level QM calculations. ethz.chchemrxiv.org For the peptide backbone and side chains, parameters from established protein force fields like AMBER, CHARMM, or OPLS are often used as a starting point. nih.gov

Charge Derivation: Atomic partial charges are a critical component of the force field, governing electrostatic interactions. These are typically derived by fitting them to the QM-calculated electrostatic potential (ESP charges). wustl.edu

Torsional Parameter Refinement: The dihedral angle parameters are particularly important for accurately representing the conformational flexibility of the peptide. These are often refined by fitting to QM-calculated energy profiles of backbone (φ, ψ) and side-chain (χ) rotations. wustl.educhemrxiv.org

Recent advancements in force field development utilize machine learning models to predict parameters, which can improve both speed and accuracy. ethz.ch For a novel dipeptide like N-D-Valyl-L-Valine, specific parameterization, especially for the unique D-amino acid configuration, would be crucial for reliable molecular simulations.

Table 1: Common Force Fields for Biomolecular Simulations

| Force Field Family | Key Features |

|---|---|

| AMBER | Widely used for proteins and nucleic acids. Several versions exist with refined parameters. nih.gov |

| CHARMM | Another popular choice for biomolecular simulations, with a strong focus on proteins, lipids, and nucleic acids. nih.gov |

| OPLS | Optimized Potentials for Liquid Simulations; well-parameterized for a wide range of organic molecules and biomolecules. nih.gov |

| GROMOS | Developed for the GROMACS simulation package, it is known for its computational efficiency. nih.gov |

Docking and Molecular Dynamics Simulations of Peptide-Enzyme Interactions

Computational docking and molecular dynamics (MD) simulations are powerful tools to investigate how N-D-Valyl-L-Valine interacts with enzymes. researchgate.netfrontiersin.org

Molecular Docking:

Docking predicts the preferred binding orientation of a ligand (in this case, N-D-Valyl-L-Valine) to a receptor (an enzyme). nih.gov The process involves sampling a large number of possible conformations of the ligand within the enzyme's active site and scoring them based on a scoring function that estimates the binding affinity. nih.gov

For instance, studies on the binding of L-valyl-L-tryptophan to the enzyme thermolysin have provided detailed insights into product-enzyme interactions. researchgate.net A similar approach for N-D-Valyl-L-Valine could identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-enzyme complex. mdpi.com

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the peptide-enzyme complex, tracking the movements of atoms over time by solving Newton's equations of motion. mdpi.com This allows for:

Assessment of Binding Stability: MD simulations can assess the stability of the docked pose and reveal any conformational changes in the peptide or enzyme upon binding. polimi.it

Calculation of Binding Free Energy: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex from MD trajectories. frontiersin.org

Identification of Key Residues: By analyzing the interactions throughout the simulation, one can identify the specific amino acid residues in the enzyme that are crucial for binding the dipeptide. polimi.it

Simulations of other valine-containing peptides and their interactions with enzymes like amadoriase and valyl-tRNA synthetase have demonstrated the utility of MD in understanding substrate specificity and enzymatic mechanisms. polimi.itnih.gov

Prediction of Conformational Landscape and Energy Minima

N-D-Valyl-L-Valine, like other peptides, is a flexible molecule that can adopt multiple conformations in solution. Understanding its conformational landscape and identifying the low-energy, stable structures is crucial for comprehending its biological activity. researchgate.net

Conformational Search:

Various computational methods can be used to explore the conformational space of the dipeptide:

Systematic Search: This involves systematically rotating all rotatable bonds by a certain increment. However, this can be computationally prohibitive for flexible molecules.

Stochastic Methods: Techniques like Monte Carlo simulations or simulated annealing randomly sample the conformational space to find low-energy structures.

Molecular Dynamics: As mentioned earlier, MD simulations can explore different conformations over time. Enhanced sampling techniques, such as replica exchange MD (REMD), can accelerate the exploration of the conformational landscape. nih.gov

Energy Minimization:

Once a set of conformations is generated, energy minimization is performed to find the nearest local energy minimum on the potential energy surface. biosolveit.de This process refines the geometry of the conformers. The goal is to identify the global energy minimum, which represents the most stable conformation of the molecule. acs.org The "mining minima" method is an iterative approach that searches for low-energy minima to calculate the free energy of the system. verachem.com

For related dipeptides, studies have shown that the conformational preferences are influenced by factors like intramolecular hydrogen bonding and steric interactions. tandfonline.comresearchgate.net For N-D-Valyl-L-Valine, the different stereochemistry of the two residues will significantly impact the accessible conformations and the relative energies of the energy minima. Ab initio conformational analysis of dipeptides has been used to characterize the folding of short peptides and identify stable conformers. researchgate.net

Applications in Advanced Biochemical and Material Science Research

Use as Model Peptides for Stereochemical Investigations

The distinct stereochemistry of L-Valine, N-D-valyl- makes it an excellent model for investigating the profound effects of chirality on peptide structure and function. The inclusion of a D-amino acid in a peptide sequence introduces significant perturbations to the backbone conformation, influencing folding, stability, and intermolecular interactions.

Furthermore, investigations into the self-selection process during peptide synthesis have highlighted the stereochemical preferences inherent in these systems. In experiments modeling prebiotic peptide growth using racemic L- and D-valine, a strong preference for the formation of homo-L-peptides was observed. rsc.org This indicates that L-amino acids react faster and produce higher yields, outcompeting their D-enantiomer counterparts, a fundamental finding in stereochemical studies. rsc.org

In more complex systems, such as cyclic peptides, the incorporation of D-valine is critical for achieving specific conformations. For example, in a cation-binding analogue of valinomycin, the alternating sequence of D-Val and L-Pro residues allows the molecule to form a stable, symmetric structure capable of complexing with alkali-metal ions like potassium. nih.govacs.org The conformation of the uncomplexed peptide is also heavily influenced by its stereochemistry, existing in multiple states that interconvert slowly. nih.gov This behavior contrasts sharply with that of homochiral peptides, demonstrating the critical role of D-amino acids in defining the conformational landscape.

| Research Area | Model Peptide System | Key Stereochemical Finding | Reference(s) |

| Peptide Conformation | Diastereomeric tetrapeptides Z-(L/D)-Val-X-Y-L-Phe-OMe | Chirality at the N-terminus dictates overall hydrophobicity and 3D structure. | nih.gov |

| Peptide Synthesis | Racemic L- and D-Val RNA donor strands | L-amino acids and homo-L-peptides show faster reaction rates and higher yields. | rsc.org |

| Ion Binding | Cyclic peptide cyclo-[D-Val-L-Pro-L-Val-D-Pro]3 | Alternating D- and L-residues are essential for forming a stable, symmetric, cation-binding conformation. | nih.govacs.org |

| Material Self-Assembly | Heterochiral dipeptides (e.g., D-Phe-L-Val) | Heterochirality can enable self-assembly into nanotubes, whereas homochiral counterparts (L-Phe-L-Val) do not. | mdpi.com |

Design and Synthesis of Enzyme Probes and Inhibitors

The unique structural features of valine, combined with the strategic use of D-stereoisomers, have been leveraged in the design of sophisticated enzyme probes and inhibitors. These molecules are engineered to interact with enzyme active sites with high specificity and stability.

Valine and its mimetics are key components in creating inhibitors for proteases. For instance, in the development of activity-based probes (ABPs) for serine proteases like plasmin, N-alkyl iso-propyl groups are used as effective mimetics of valyl side-chain residues. frontiersin.org These synthetic building blocks are incorporated into complex molecules designed to target and covalently modify the active site of specific enzymes, allowing for their detection and functional characterization. frontiersin.org

The design of such inhibitors is informed by the natural recognition mechanisms of enzymes. Valyl-tRNA synthetase (ValRS), for example, employs a "double sieve" mechanism to distinguish its cognate L-valine from the isosteric L-threonine and the larger L-isoleucine. nih.gov The first sieve rejects larger amino acids, while a separate editing site hydrolyzes incorrectly paired threonyl-tRNAVal based on its hydrophilicity. nih.gov Understanding this high level of discrimination at the active site allows researchers to design highly specific inhibitors.

Moreover, dipeptides containing D-valine have been explored as cleavable linkers in antibody-drug conjugates (ADCs). In a screen of various dipeptide linkers for ADCs, sequences containing D-amino acids, such as d-Val-d-Gln, were evaluated for their cleavage by lysosomal cathepsins. acs.org While the l-amino acid versions were generally cleaved more rapidly, the use of D-amino acids provides a strategy to modulate linker stability and the rate of drug release within the target cell. acs.org Dipeptide prodrugs of anticancer agents like floxuridine (B1672851) have also been synthesized using moieties such as L-valyl-L-phenylalanine to enhance metabolic stability against enzymes like thymidine (B127349) phosphorylase and to target peptide transporters for improved cellular uptake. acs.org

Contribution to Peptide Engineering and Bioconjugation Strategies

Peptide engineering aims to create novel peptides with enhanced stability, specific conformations, or new functionalities. The strategic replacement of L-amino acids with their D-enantiomers is a powerful tool in this field. nih.gov This substitution can induce specific secondary structures, such as turns or helices, and, crucially, confers resistance to proteolysis by enzymes that are stereospecific for L-amino acids. nih.gov

The D-Val-L-Val motif is an exemplar of this strategy. Its incorporation can stabilize specific peptide folds and protect the peptide bond from enzymatic degradation, thereby increasing the molecule's biological half-life. This approach is central to the development of peptide-based therapeutics.

In bioconjugation, D-valine-containing peptides serve as critical components in advanced drug delivery systems. Valine ester prodrugs, utilizing both L- and D-isomers, have been successfully synthesized to improve the oral bioavailability of parent drugs by targeting peptide transporters like PEPT1. mdpi.com For example, the L-valine ester prodrug of the antiviral drug acyclovir, known as valacyclovir, demonstrates significantly enhanced bioavailability. researchgate.net

This strategy is particularly prominent in the design of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a monoclonal antibody via a linker. acs.org Dipeptide linkers, including those with D-valine, are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, upon internalization into target cancer cells. acs.org This ensures the selective release of the drug at the desired site of action, minimizing off-target toxicity.

| Strategy | Application | Role of D-Val-L-Val or related D-amino acid peptides | Reference(s) |

| Peptide Engineering | Design of immunogens and therapeutics | Introduction of D-amino acids to create non-natural constraints, improve stability against proteolysis, and control molecular structure. | nih.gov |

| Prodrug Design | Improved oral bioavailability | L- and D-valine esters are used to create prodrugs that target peptide transporters (e.g., PEPT1) for enhanced absorption. | mdpi.comresearchgate.net |

| Antibody-Drug Conjugates (ADCs) | Targeted cancer therapy | Dipeptides containing D-valine are used as cleavable linkers that release a cytotoxic drug inside the target cell upon enzymatic action. | acs.org |